molecular formula C13H24N2O5 B14893446 N2-Acetyl-N6-(tert-butoxycarbonyl)-D-lysine

N2-Acetyl-N6-(tert-butoxycarbonyl)-D-lysine

Cat. No.: B14893446
M. Wt: 288.34 g/mol
InChI Key: NZAMQYCOJSWUAO-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N6-Boc-N2-acetyl-D-lysine is a derivative of the amino acid lysine, where the amino groups are protected by Boc (tert-butoxycarbonyl) and acetyl groups. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N6-Boc-N2-acetyl-D-lysine can be synthesized through a multi-step process involving the protection of the amino groups of lysine. The synthesis typically starts with the acetylation of the epsilon-amino group of lysine, followed by the protection of the alpha-amino group with a Boc group. The reaction conditions often involve the use of acetylating agents such as acetic anhydride or acetyl chloride, and Boc anhydride in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for N6-Boc-N2-acetyl-D-lysine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of acetylation and Boc protection, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N6-Boc-N2-acetyl-D-lysine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected lysine derivatives and substituted lysine compounds, which can be further utilized in peptide synthesis and other applications .

Scientific Research Applications

N6-Boc-N2-acetyl-D-lysine is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of N6-Boc-N2-acetyl-D-lysine involves its role as a protected lysine derivative. The Boc and acetyl groups protect the amino groups from unwanted reactions during synthesis. Upon deprotection, the free amino groups can participate in various biochemical processes, such as enzyme catalysis and protein interactions .

Properties

Molecular Formula

C13H24N2O5

Molecular Weight

288.34 g/mol

IUPAC Name

(2R)-2-acetamido-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C13H24N2O5/c1-9(16)15-10(11(17)18)7-5-6-8-14-12(19)20-13(2,3)4/h10H,5-8H2,1-4H3,(H,14,19)(H,15,16)(H,17,18)/t10-/m1/s1

InChI Key

NZAMQYCOJSWUAO-SNVBAGLBSA-N

Isomeric SMILES

CC(=O)N[C@H](CCCCNC(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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